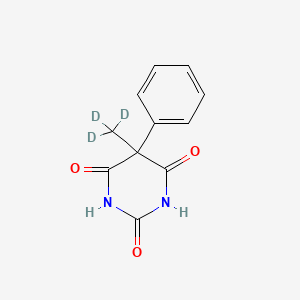
Heptobarbital-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptobarbital-d3, also known as phenylmethylbarbituric acid, is a barbiturate derivative. Barbiturates are a class of drugs that act as central nervous system depressants. This compound is a deuterated form of heptobarbital, meaning it contains deuterium, a stable isotope of hydrogen, which can be used in various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of heptobarbital-d3 involves the reaction of malonic acid derivatives with urea and a phenylmethyl group. The reaction typically occurs under acidic conditions, with the use of a catalyst to facilitate the formation of the barbiturate ring structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production process may also include purification steps such as recrystallization to obtain the desired compound in its pure form .
化学反応の分析
Types of Reactions
Heptobarbital-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: Substitution reactions can occur at the phenylmethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohol derivatives .
科学的研究の応用
Heptobarbital-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of barbiturate derivatives.
Biology: Employed in studies involving the central nervous system to understand the effects of barbiturates on neuronal activity.
Medicine: Investigated for its potential therapeutic effects as a sedative and hypnotic agent.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug metabolism studies.
作用機序
Heptobarbital-d3 exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor at the alpha or beta subunit. This binding potentiates the effect of GABA, an inhibitory neurotransmitter, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane. This results in decreased neuronal excitability and produces sedative and hypnotic effects .
類似化合物との比較
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative and hypnotic effects.
Pentobarbital: Used for similar purposes but has a shorter duration of action.
Secobarbital: Known for its rapid onset and short duration of action.
Uniqueness
Heptobarbital-d3 is unique due to its deuterated form, which provides advantages in scientific research, such as improved stability and reduced metabolic degradation. This makes it a valuable tool in pharmacokinetic and pharmacodynamic studies .
特性
分子式 |
C11H10N2O3 |
|---|---|
分子量 |
221.23 g/mol |
IUPAC名 |
5-phenyl-5-(trideuteriomethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H10N2O3/c1-11(7-5-3-2-4-6-7)8(14)12-10(16)13-9(11)15/h2-6H,1H3,(H2,12,13,14,15,16)/i1D3 |
InChIキー |
LSAOZCAKUIANSQ-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 |
正規SMILES |
CC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















